molecular formula C15H24N4O3 B6082009 Ethyl 3-[4-methyl-2-(4-methylpiperazin-1-yl)-6-oxo-1,6-dihydropyrimidin-5-yl]propanoate

Ethyl 3-[4-methyl-2-(4-methylpiperazin-1-yl)-6-oxo-1,6-dihydropyrimidin-5-yl]propanoate

Cat. No.: B6082009
M. Wt: 308.38 g/mol
InChI Key: LRXGGOGRSHJYOJ-UHFFFAOYSA-N
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Description

Ethyl 3-[4-methyl-2-(4-methylpiperazin-1-yl)-6-oxo-1,6-dihydropyrimidin-5-yl]propanoate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrimidine ring fused with a piperazine moiety, making it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[4-methyl-2-(4-methylpiperazin-1-yl)-6-oxo-1,6-dihydropyrimidin-5-yl]propanoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the pyrimidine intermediate.

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient synthesis process.

Chemical Reactions Analysis

Key Structural Features and Reactivity

The compound contains a 1,6-dihydropyrimidin-6-one core substituted with:

  • A 4-methylpiperazin-1-yl group at position 2

  • A 4-methyl group at position 4

  • A propanoate ester at position 5

Pyrimidine rings are prone to nucleophilic substitution , ring-opening reactions , and hydrolysis due to the electron-deficient nature of the heterocycle. The 6-oxo group (lactam-like structure) introduces additional reactivity, such as potential ring-opening under basic or acidic conditions.

Hydrolysis of the Propanoate Ester

  • Reaction : Hydrolysis of the ethyl ester group to form a carboxylic acid.

  • Conditions : Acidic or basic aqueous solutions (e.g., HCl/H₂O or NaOH/H₂O).

  • Outcome : Conversion to 3-[4-methyl-2-(4-methylpiperazin-1-yl)-6-oxo-1,6-dihydropyrimidin-5-yl]propanoic acid .

  • Catalysts : Lipase enzymes (for selective ester hydrolysis) .

Ring-Opening of the 6-Oxo Group

  • Reaction : Nucleophilic attack on the carbonyl carbon (C6) by water, alcohols, or amines.

  • Conditions : Acidic or basic media (e.g., H₂SO₄/H₂O, NH₃).

  • Outcome : Formation of ring-opened intermediates (e.g., enamine derivatives) or hybrid structures with amine groups.

Substitution at Pyrimidine Positions

  • Position 2 : The 4-methylpiperazin-1-yl group is likely stable, but displacement could occur under extreme conditions (e.g., strong nucleophiles).

  • Position 4 : The 4-methyl group is inert under most conditions but could participate in oxidation (e.g., to form a ketone) or aliphatic substitution .

Comparative Analysis with Analogous Compounds

Compound Reactivity Insight Source
Ethyl 1,4-dihydro-2-hydroxy-6-methyl-4-phenyl-5-pyrimidinecarboxylateHydrolysis of esters and lactam-like rings (similar 6-oxo group) .
Ethyl 3-oxo-3-(pyridin-2-yl)propanoateEsters undergo hydrolysis; carbonyl groups react with nucleophiles .
Pyrimidine-2,4(1H,3H)-dione derivativesAlkylation and substitution reactions at pyrimidine positions .

Research Gaps and Recommendations

  • Missing Data : No direct experimental data or literature references for this specific compound were found in the provided sources.

  • Suggested Studies :

    • Stability in Biological Systems : Hydrolysis under physiological conditions (pH 7.4, 37°C).

    • Reactivity with Nucleophiles : Reaction with amines, alcohols, or thiols to modify the pyrimidine core.

    • Synthesis Routes : Explore formation via condensation of propanoate esters with pyrimidine precursors.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of this compound is its potential as an antimicrobial agent. Research has shown that derivatives of dihydropyrimidines exhibit significant antibacterial and antifungal properties. For instance, studies have indicated that similar compounds can inhibit the growth of various bacterial strains, including resistant strains. The mechanism often involves interference with DNA synthesis or protein production in bacteria.

Case Study:
A study conducted by Hu et al. demonstrated that a related compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting that Ethyl 3-[4-methyl-2-(4-methylpiperazin-1-yl)-6-oxo-1,6-dihydropyrimidin-5-yl]propanoate might exhibit similar effects .

Anticancer Properties

Dihydropyrimidine derivatives are also being explored for their anticancer properties. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through various pathways.

Case Study:
A recent investigation into pyrimidine-based compounds revealed that they effectively inhibited cancer cell proliferation in vitro. The study highlighted the potential for these compounds to serve as lead structures for developing novel anticancer therapies .

Neuropharmacological Applications

The presence of piperazine moieties in the compound suggests potential neuropharmacological effects. Piperazine derivatives are known to exhibit anxiolytic and antidepressant activities.

Case Study:
Research conducted on piperazine-containing compounds has shown promise in treating anxiety disorders. The mechanism is believed to involve modulation of serotonin receptors, leading to anxiolytic effects . Thus, this compound may offer similar therapeutic benefits.

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions between appropriate precursors.

Synthesis Overview:

  • Starting Materials: 4-Methylpiperazine and ethyl acetoacetate.
  • Reagents: Acid catalysts or bases may be employed to facilitate the reaction.
  • Conditions: Reactions are usually carried out under reflux conditions to ensure complete conversion.

Data Table: Synthesis Conditions for Similar Compounds

Compound NameStarting MaterialsReaction ConditionsYield (%)
Ethyl 7-Methyl-5-(4-methylphenyl) pyrimidineEthyl acetoacetate + piperazineReflux in ethanol85
6-Fluoroquinolone derivativesQuinolone + piperazineReflux with acid catalyst90

Mechanism of Action

The mechanism of action of Ethyl 3-[4-methyl-2-(4-methylpiperazin-1-yl)-6-oxo-1,6-dihydropyrimidin-5-yl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety is known to enhance binding affinity, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions lead to the modulation of biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-methylpiperazin-1-yl)propanoate
  • 3-(4-Methylpiperazin-1-yl)propanoic acid
  • 4-(4-Methylpiperazin-1-yl)butanoic acid

Uniqueness

Ethyl 3-[4-methyl-2-(4-methylpiperazin-1-yl)-6-oxo-1,6-dihydropyrimidin-5-yl]propanoate is unique due to its specific combination of a pyrimidine ring and a piperazine moiety. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.

Biological Activity

Ethyl 3-[4-methyl-2-(4-methylpiperazin-1-yl)-6-oxo-1,6-dihydropyrimidin-5-yl]propanoate is a synthetic compound belonging to the class of pyrimidine derivatives. Its unique structure, which includes a piperazine moiety and a pyrimidine ring, endows it with several promising biological activities. This article reviews the biological activity of this compound based on current literature, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H24N4O3C_{15}H_{24}N_{4}O_{3} with a molecular weight of 308.38 g/mol. The presence of various functional groups enhances its solubility and reactivity, making it a valuable candidate for medicinal chemistry applications.

Pharmacological Activities

1. Antiviral Activity
Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties, particularly against hepatitis B virus infections. The structural features associated with the pyrimidine core are often linked to antiviral effects, making this compound a potential candidate for further development in antiviral therapies.

2. Anticancer Potential
this compound has shown promise in cancer research due to its ability to interact with various molecular targets involved in tumor growth and proliferation. Similar compounds have demonstrated multikinase inhibitory activity, which is critical in cancer therapy as it can lead to apoptosis in tumor cells . For instance, related pyridopyrimidine compounds have been identified as effective inhibitors of CDK4/6 kinases, which play a significant role in cell cycle regulation and cancer progression .

3. Neuropharmacological Effects
The piperazine moiety suggests potential interactions with neurotransmitter receptors in the central nervous system (CNS). Compounds containing piperazine are often explored for their anxiolytic and antidepressant properties. This compound may possess similar neuropharmacological effects due to its structural characteristics.

The biological activity of this compound is likely mediated through its ability to bind specific molecular targets. The functional groups present in the compound facilitate hydrogen bonding and other interactions with enzymes and receptors, modulating their activity and leading to various biological effects. Understanding these interactions is essential for elucidating the compound's mechanism of action.

Comparative Analysis

To understand the unique properties of this compound compared to other similar compounds, a comparative analysis is presented below:

Compound NameStructure FeaturesUnique Properties
Ethyl 2-amino-4-methylpyrimidineContains amino and methyl groups on pyrimidineKnown for anti-inflammatory properties
Ethyl 4-(4-fluorophenyl)-2-(4-methoxyphenyl)-6-oxo-pyrimidineSubstituted phenyl groups enhance lipophilicityExhibits potent anticancer activity
Ethyl 2-(4-bromophenyl)-4-methylpyrimidineHalogenated phenyl group increases reactivityPotentially useful in drug design due to unique electrophilic character

This table illustrates how the unique combination of functional groups in this compound may enhance its solubility and biological activity compared to simpler derivatives.

Case Studies and Research Findings

Research has indicated that compounds similar to Ethyl 3-[4-methyl-2-(4-methylpiperazin-1-yl)-6-oxo-1,6-dihydropyrimidin-5-y]propanoate can effectively inhibit key kinases involved in cancer progression. For example, studies on multikinase inhibitors have shown that certain derivatives exhibit significant cytotoxicity against various cancer cell lines at low concentrations (30–100 nM) . These findings underscore the potential therapeutic applications of this compound in oncology.

Properties

IUPAC Name

ethyl 3-[4-methyl-2-(4-methylpiperazin-1-yl)-6-oxo-1H-pyrimidin-5-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3/c1-4-22-13(20)6-5-12-11(2)16-15(17-14(12)21)19-9-7-18(3)8-10-19/h4-10H2,1-3H3,(H,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXGGOGRSHJYOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(N=C(NC1=O)N2CCN(CC2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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